

Omipalisib glucose uptake inhibition FDG PET quantification

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Compound Focus: Omipalisib

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Omipalisib's Inhibition of Glucose Uptake

The key evidence for **Omipalisib's** effect on glucose uptake comes from a randomized, placebo-controlled study in patients with IPF [1] [2]. This study used 18F-FDG-PET/CT imaging to demonstrate the drug's pharmacodynamic activity in the lungs.

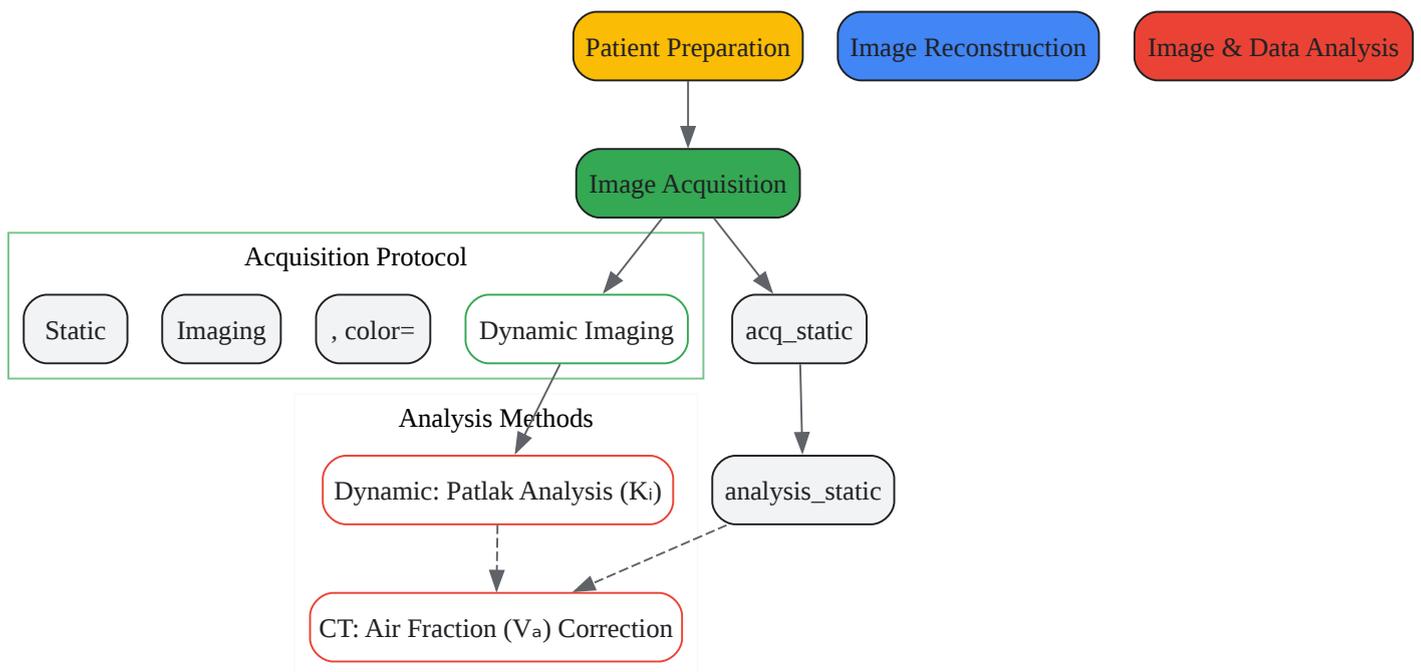
The table below summarizes the quantitative findings from that study:

Parameter	Finding/Outcome	Significance
Dosing	0.25 mg, 1 mg, and 2 mg twice daily for 8 days	Short-term, experimental medicine study design [1]
FDG-PET Result	Exposure-dependent reduction in 18F-FDG uptake in fibrotic areas of the lung	Confirms target engagement and pharmacodynamic activity in the target organ [1] [2]
Systemic Metabolic Effects	Dose-related increases in blood insulin and glucose levels	Induces hyperglycemia and hyperinsulinemia as a known on-target class effect of PI3K/mTOR inhibition [1]

Parameter	Finding/Outcome	Significance
Target Engagement	Exposure-dependent inhibition of pAKT and PIP3 confirmed in blood and lungs	Verifies that the drug is hitting its intended PI3K/mTOR target [1]

Experimental Protocols for FDG-PET Quantification

For researchers aiming to replicate or build upon these findings, the methodology for quantifying lung FDG-PET is critical. The following workflow and details are based on the original **Ompalisib** study and subsequent consensus recommendations from experts in the field [1] [3] [4].



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Key Experimental Details:

- **Patient Preparation:** Subjects should fast for a minimum of **6 hours** before scanning, with plain water allowed. Blood glucose levels should be checked, with a recommended lower limit of **4 mmol/L** to avoid hypoglycemia [3] [4]. The **Omipalisib** IPF study excluded patients with poorly controlled diabetes [1].
- **Image Acquisition:**
 - **Static Imaging:** For simpler protocols, a single static scan can be acquired, starting at **60 minutes** after FDG injection [3] [4]. The **Omipalisib** study used this method.
 - **Dynamic Imaging:** For more robust quantification, dynamic imaging is recommended. A typical **60-minute acquisition** starts immediately after FDG injection, with time frames increasing in duration (e.g., from 5 seconds to 300 seconds) [3] [4]. This allows for kinetic modeling.
- **Image Analysis:**
 - **Static Analysis:** The **Maximum Standardized Uptake Value (SUV_{max})** is a common unitless metric [3] [4].
 - **Dynamic Analysis: Patlak graphical analysis** is used to calculate the **net influx rate constant (K_i)**, which is a more robust metric of FDG uptake rate [5] [3].
 - **Lung-Specific Correction:** A critical step for lung imaging is to correct for the high air fraction. Using the CT scan, the **fractional air volume (V_a)** is determined and used to correct the PET signal, providing a more accurate measure of tissue-specific FDG uptake [5] [3] [4].

Interpretation Guide for Researchers

When evaluating **Omipalisib**'s effect using FDG-PET, it is crucial to interpret the data within the correct context.

- **Mechanism of Reduced FDG Uptake:** The exposure-dependent reduction in lung FDG signal after **Omipalisib** treatment is a direct marker of **successful PI3K/mTOR pathway inhibition** in the target tissue, not just a measurement of glucose metabolism [1]. This makes it a powerful pharmacodynamic biomarker.
- **Accounting for Class Effects:** The observed systemic increases in blood glucose and insulin are a known, on-target consequence of disrupting the PI3K pathway, which is integral to metabolic regulation [1] [6]. This can create a complex scenario for interpreting whole-body FDG-PET scans, as the drug simultaneously inhibits uptake in the target tissue while increasing blood glucose levels. The lung-specific quantification methods (like V_a correction) are essential for isolating the local drug effect from systemic metabolic changes [5] [7].

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